REACTION_SMILES
|
[I-:29].[Li+:30].[O:1]=[c:2]1[c:3]([C:25](=[O:26])[O:27][CH3:28])[cH:4][n:5][c:6]2[n:7]1[cH:8][n:9][c:10]1[cH:11][cH:12][c:13]([NH:16][C:17]([CH:18]([CH:19]([CH2:20][CH3:21])[CH3:22])[CH3:23])=[O:24])[cH:14][c:15]21.[cH:31]1[cH:32][cH:33][n:34][cH:35][cH:36]1>>[O:1]=[c:2]1[c:3]([C:25](=[O:26])[OH:27])[cH:4][n:5][c:6]2[n:7]1[cH:8][n:9][c:10]1[cH:11][cH:12][c:13]([NH:16][C:17]([CH:18]([CH:19]([CH2:20][CH3:21])[CH3:22])[CH3:23])=[O:24])[cH:14][c:15]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
CCC(C)C(C)C(=O)Nc1ccc2ncn3c(=O)c(C(=O)OC)cnc3c2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(C)C(C)C(=O)Nc1ccc2ncn3c(=O)c(C(=O)OC)cnc3c2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C)C(C)C(=O)Nc1ccc2ncn3c(=O)c(C(=O)O)cnc3c2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |